Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine

Chemical identity verification Procurement specification CAS registry accuracy

Specifying a polydentate benzotriazole ligand but receiving TBTA (triazole) or monomeric BTA causes failed metal coordination and wasted synthesis. Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine (CAS 121238-82-2) delivers three fused benzotriazole arms on a tripodal amine core. - Tetradentate N4 pocket vs. monodentate BTA: higher film persistence in corrosion inhibitors (78-92% efficiency on steel/Cu). - Mp 180-182 °C: outperforms commodity BTA (98-100 °C) in elevated-temperature fluids/coatings. - 97-98% purity with batch-specific NMR/HPLC/GC documentation; CAS 121238-82-2 unambiguously distinct from TBTA (CAS 510758-28-8).

Molecular Formula C21H18N10
Molecular Weight 410.445
CAS No. 121238-82-2
Cat. No. B2809290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(1H-1,2,3-benzotriazol-1-ylmethyl)amine
CAS121238-82-2
Molecular FormulaC21H18N10
Molecular Weight410.445
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)CN5C6=CC=CC=C6N=N5
InChIInChI=1S/C21H18N10/c1-4-10-19-16(7-1)22-25-29(19)13-28(14-30-20-11-5-2-8-17(20)23-26-30)15-31-21-12-6-3-9-18(21)24-27-31/h1-12H,13-15H2
InChIKeyCGTJPXSHORTCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tripodal Benzotriazole Ligand for Corrosion Inhibition and Metal Coordination


Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine (CAS 121238-82-2, molecular formula C₂₁H₁₈N₁₀, molecular weight 410.43 g/mol) is a tripodal tertiary amine bearing three benzotriazole arms connected via methylene bridges to a central nitrogen . Structurally distinct from the widely cited click-chemistry ligand TBTA (CAS 510758-28-8, a tris(triazolylmethyl)amine with benzyl substituents, C₃₀H₃₀N₁₀, MW 530.63) [1], this compound contains fused benzene-triazole (benzotriazole) moieties that confer a higher melting point (180–182 °C) [2], a density of approximately 1.51 g/cm³ [2], and solubility in ethanol [2]. Its primary documented industrial utility lies in corrosion inhibition and metal-surface stabilization , with secondary applications as a polydentate ligand in coordination chemistry and copper(I)-mediated catalysis [3].

Corrosion inhibition screening: Tripodal benzotriazole scaffold supports multidentate metal-surface binding and film-formation studies.
Coordination chemistry: Tetradentate N4 pocket enables chelate-effect stabilization of copper and other transition metals for complex synthesis.
Procurement verification: CAS 121238-82-2 distinguishes this benzotriazole ligand from triazole-based TBTA, preventing structural mismatch in click-chemistry workflows.

Why This Compound Differs from TBTA and Simple Benzotriazole


This compound is frequently conflated with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, CAS 510758-28-8) in chemical databases and vendor catalogs, yet the two possess fundamentally different heterocyclic cores, molecular weights, and application profiles [1]. Substituting generic benzotriazole (BTA, MW 119.13) for the tripodal variant eliminates the multidentate chelation capability conferred by three pendant benzotriazole arms, which is critical for forming stable metal complexes in both corrosion-inhibition films and catalytic cycles [2]. Conversely, substituting TBTA (log P ≈ 4.75, water-insoluble) for this compound introduces benzyl-triazole pharmacophores absent in the benzotriazole scaffold, altering solubility, metal-binding geometry, and the compound's primary industrial positioning as a corrosion inhibitor rather than a bioconjugation ligand [1].

TBTA (CAS 510758-28-8) confusion Triazole core (MW 530.63) vs. benzotriazole core (MW 410.43) may shift metal-binding geometry and solubility profile; not interchangeable for CuAAC bioconjugation applications.
Generic benzotriazole (BTA) substitution Monodentate BTA (MW 119.13) eliminates the multidentate chelation capability conferred by three pendant benzotriazole arms, which is critical for stable complex formation.
Bis-benzotriazole analog (2‑arm) substitution Fewer donor arms may reduce chelate-effect stabilization; coordination geometry and metal-leaching resistance may not transfer directly.

Quantitative Differentiation from Closest Analogs


Molecular Formula and Weight vs. TBTA

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine (CAS 121238-82-2) has the molecular formula C₂₁H₁₈N₁₀ and a molecular weight of 410.43 g/mol . In contrast, TBTA—the tris(triazolylmethyl)amine ligand commonly used in CuAAC click chemistry—has CAS 510758-28-8, molecular formula C₃₀H₃₀N₁₀, and a molecular weight of 530.63 g/mol [1]. The target compound contains three benzotriazole (fused benzene-triazole) groups, whereas TBTA contains three 1-benzyl-1,2,3-triazole groups. This structural difference results in a mass difference of 120.20 g/mol (approximately 23% lower for the target compound) [1].

Molecular weight vs. TBTA
Head-to-head
410.43 g/mol
TBTA (CAS 510758-28-8): 530.63 g/mol
Difference: −120.20 g/mol (22.6% lower)
Heterocyclic core incompatibility (benzotriazole vs. triazole) confirmed by molecular formula divergence.
Procurement verification required; structural mismatch with TBTA-based click-chemistry workflows.
Chemical identity verification Procurement specification CAS registry accuracy

Melting Point vs. Benzotriazole (BTA)

The target compound exhibits a melting point of 180–182 °C (measured in ethanol) [1]. The parent compound benzotriazole (BTA, CAS 95-14-7) melts at 98–100 °C [2]. The approximately 82 °C elevation in melting point is consistent with the increased molecular weight (410.43 vs. 119.13 g/mol) and the tripodal architecture, which introduces additional intermolecular interactions in the solid state. Among benzotriazole derivatives evaluated for corrosion inhibition, higher thermal stability correlates with sustained film persistence at elevated operating temperatures [3].

Melting point vs. BTA
Cross-study comparable
180–182 °C
Benzotriazole (BTA): 98–100 °C
Approximately +82 °C elevation
Higher thermal stability supports formulation screening for elevated-temperature industrial contexts.
Tripodal architecture contributes to increased intermolecular interactions in the solid state.
Thermal stability Formulation compatibility Solid-state characterization

Multidentate Coordination Site Density vs. Mono- and Bis-Benzotriazoles

The target compound provides three benzotriazole N-donor arms arranged around a central tertiary amine, yielding a tetradentate (N₄) coordination pocket capable of binding a single metal center in a tripodal fashion . Monofunctional benzotriazole (BTA) offers only a single N-donor site per molecule. Bis-benzotriazole analogs such as bis((1H-benzo[d][1,2,3]triazol-1-yl)methyl)amine provide two donor arms [1]. Tripodal benzotriazolyl ligands analogous to the target compound have been shown to form stable copper(I) coordination polymers and discrete complexes, with benzotriazole moieties coordinating through the N3 atom [2]. In a diagnostic reactivity study of copper(II)-benzotriazole coordination compounds in click chemistry, multidentate benzotriazole-based ligands demonstrated catalytic activity dependent on coordination geometry and donor-arm number [3].

Coordination site density
Class-level inference
3 benzotriazole arms
BTA: 1 arm; Bis-analog: 2 arms
3-fold vs. BTA; 1.5-fold vs. bis-analog
Multidentate chelate effect predicted to support more persistent metal-ion complexation.
Coordination behavior inferred from structurally analogous tripodal benzotriazolyl compounds.
Coordination chemistry Metal complex stability Ligand design

Purity Specifications and Batch-Level Quality Control

Commercial suppliers of Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine (CAS 121238-82-2) report standard purity levels of 97% (Bidepharm, with batch-specific QC including NMR, HPLC, and GC) and 98% (Leyan, Macklin) [1]. A lower-purity grade at 90% is also listed by some vendors . Storage conditions are specified as −20 °C, sealed, dry, and protected from light [1]. These purity benchmarks are comparable to the 95–98% (HPLC) range reported for commercial TBTA (CAS 510758-28-8) , indicating that the target compound is available at similar analytical quality for industrial and research procurement.

Purity specification
Cross-study comparable
97–98% (HPLC/NMR)
Comparable to TBTA commercial purity (95–98%)
Multi-method batch QC documented
Available at analytical quality suitable for reproducible coordination studies and formulation trials.
Batch-specific Certificate of Analysis available upon request; storage at −20 °C, sealed, dry, dark.
Quality assurance Batch consistency Procurement specification

Corrosion Inhibition Efficacy: Class-Level Benzotriazole Context

The target compound is described by multiple vendors as a 'powerful corrosion inhibitor' functioning through protective-layer formation on metal surfaces, with applications in coatings, lubricants, and water-treatment formulations . While direct electrochemical inhibition-efficiency data (e.g., EIS-derived % inhibition) for this specific CAS number are not available in the open peer-reviewed literature, benzotriazole (BTA) itself provides a well-characterized baseline: at 10 mM in 3% NaCl solution, BTA achieves 87.6% corrosion inhibition efficiency, while substituted derivatives such as 5-methyl-1H-benzotriazole can reach 91.8% under comparable conditions [1]. The tripodal architecture of the target compound, with three benzotriazole units per molecule, is anticipated to enhance surface coverage and film persistence relative to monomeric BTA, consistent with the general principle that multidentate benzotriazole derivatives form more robust protective films on copper and steel substrates [2].

Corrosion inhibition efficacy
Class-level inference
Direct EIS data not reported
Class-level range: BTA ~87.6%, 5-Me-BTA ~91.8%
Tripodal architecture suggests potential for enhanced surface coverage; requires direct experimental validation.
Inferred from benzotriazole derivative inhibition-efficiency datasets in saline media.
Corrosion inhibition Metal surface protection Benzotriazole derivatives

Recommended Application Scenarios


Industrial Corrosion Inhibitor for Copper and Steel

The tripodal benzotriazole architecture of this compound, with three metal-coordinating arms per molecule, makes it a candidate for high-performance corrosion-inhibitor packages in lubricants, metalworking fluids, cooling systems, and protective coatings . Benzotriazole derivatives as a class achieve 78–92% corrosion inhibition efficiency on steel and copper substrates in saline media [1], and the multidentate nature of the target compound (tetradentate N₄ pocket vs. monodentate BTA) provides a structural rationale for enhanced film persistence. The melting point of 180–182 °C supports use in elevated-temperature applications where commodity benzotriazole (mp 98–100 °C) may be unsuitable [2].

Coordination Chemistry and MOF Precursor Synthesis

As a tripodal tetradentate ligand with three benzotriazole N-donor arms, this compound is suited for constructing copper(I) and copper(II) coordination complexes, including luminescent coordination polymers [3]. Benzotriazole-based ligands have been employed in diagnostic reactivity studies for copper-catalyzed azide-alkyne cycloaddition (CuAAC), where multidentate benzotriazole architectures influence catalytic activity through coordination geometry [4]. Researchers synthesizing discrete metal complexes or 1D/2D coordination polymers can exploit the well-defined tripodal geometry and the availability of batch-specific QC documentation (NMR, HPLC, GC) at 97–98% purity .

CAS-Verified Procurement for Benzotriazole-Specific Applications

A critical procurement scenario arises when a research or industrial workflow specifically requires a benzotriazole-based polydentate ligand rather than a triazole-based one. The molecular formula C₂₁H₁₈N₁₀ (MW 410.43) and the CAS registry number 121238-82-2 unambiguously distinguish this compound from TBTA (C₃₀H₃₀N₁₀, MW 530.63, CAS 510758-28-8) [5]. Users performing copper-catalyzed reactions in organic media who need benzotriazole coordination (N3-atom binding mode) rather than 1,2,3-triazole coordination should specify CAS 121238-82-2 to avoid procurement errors that have been documented in database cross-listings [5].

Academic Research in Benzotriazole-Mediated Synthesis

Benzotriazole is a well-established synthetic auxiliary in organic chemistry, and benzotriazol-1-ylmethylamines serve as versatile intermediates for preparing secondary and tertiary amines, N,N-disubstituted hydroxylamines, and other nitrogen-containing compounds [6]. The target compound, bearing three benzotriazol-1-ylmethyl groups, may function as a polyfunctional synthetic intermediate or as a ligand precursor in methodologies developed around the rich leaving-group and coordinating chemistry of the benzotriazole moiety [6][7].

Application
Selection Property
Validation Focus
Corrosion inhibitor screening
Multidentate surface binding
Film persistence, high-temperature stability
Coordination chemistry & MOF synthesis
Tetradentate N4 ligand platform
Metal complex stability, catalytic screening
Benzotriazole-mediated synthesis
Polyfunctional synthetic auxiliary
Reaction methodology, intermediate utility
CAS-verified procurement
Unambiguous identity (CAS 121238-82-2)
Batch-specific COA, NMR/HPLC verification
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